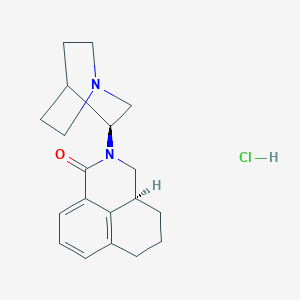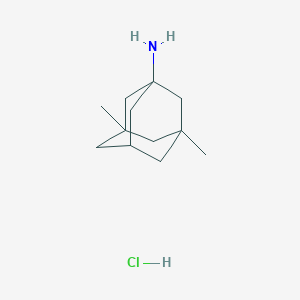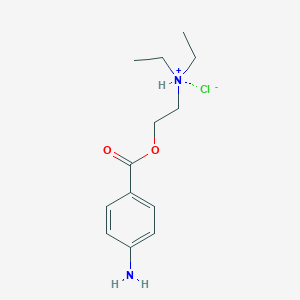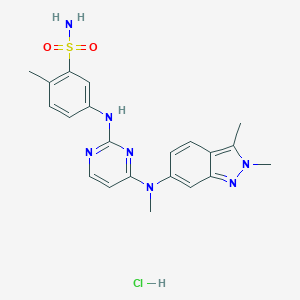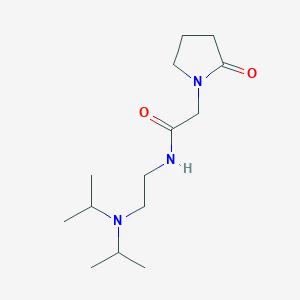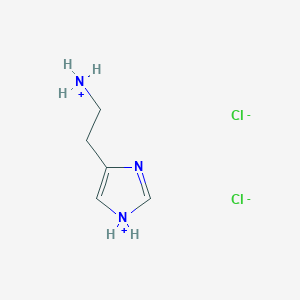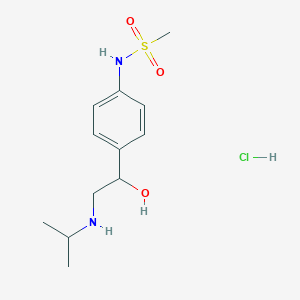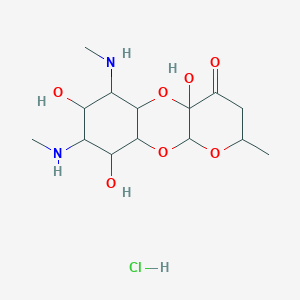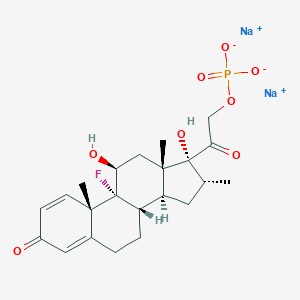
Dexametasona fosfato de sodio
Descripción general
Descripción
El fosfato de dexametasona sódica es un esteroide adrenocortical sintético con potentes propiedades antiinflamatorias e inmunosupresoras. Es un éster inorgánico soluble en agua de la dexametasona, que se utiliza ampliamente en el tratamiento de diversas afecciones inflamatorias y autoinmunitarias, así como en el manejo de ciertos cánceres . El compuesto es conocido por su rápido inicio de acción y, a menudo, se administra por vía intravenosa o intramuscular .
Aplicaciones Científicas De Investigación
El fosfato de dexametasona sódica tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como reactivo en diversas reacciones y estudios químicos.
Biología: Empleados en estudios de cultivo celular para investigar sus efectos sobre los procesos celulares.
Medicina: Ampliamente utilizado en ensayos clínicos e investigación sobre enfermedades inflamatorias y autoinmunitarias, cáncer y otras afecciones médicas.
Industria: Incorporado a sistemas de administración de fármacos, como nanopartículas y micropartículas, para terapia dirigida .
Mecanismo De Acción
El fosfato de dexametasona sódica ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde interactúa con los elementos de respuesta a glucocorticoides en el ADN. Esta interacción modula la transcripción de varios genes involucrados en las respuestas inflamatorias e inmunitarias. El compuesto suprime la producción de mediadores inflamatorios, como las citocinas y las prostaglandinas, e inhibe la migración de las células inmunitarias a los sitios de inflamación .
Compuestos similares:
Hidrocortisona: Un glucocorticoide de origen natural con propiedades antiinflamatorias similares pero menos potencia.
Prednisolona: Un glucocorticoide sintético con usos similares pero diferentes propiedades farmacocinéticas.
Betametasona: Otro glucocorticoide sintético con una estructura similar pero diferentes aplicaciones clínicas .
Singularidad: El fosfato de dexametasona sódica es único debido a su rápido inicio de acción, alta potencia y solubilidad en agua, lo que lo hace adecuado para la administración intravenosa e intramuscular. Su capacidad de producir una respuesta rápida incluso cuando se inyecta por vía intramuscular lo diferencia de otros glucocorticoides .
Análisis Bioquímico
Biochemical Properties
Dexamethasone Sodium Phosphate interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glucocorticoid receptor, a type of nuclear receptor, which leads to changes in gene transcription .
Cellular Effects
Dexamethasone Sodium Phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts anti-inflammatory and immunosuppressive effects by decreasing the number of circulating lymphocytes and suppressing the immune response .
Molecular Mechanism
The molecular mechanism of Dexamethasone Sodium Phosphate involves binding to the glucocorticoid receptor. This binding results in changes in gene expression, leading to its therapeutic effects. It can inhibit the expression of pro-inflammatory genes and stimulate the expression of anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, Dexamethasone Sodium Phosphate shows stability and degradation over time. Its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Dexamethasone Sodium Phosphate vary with different dosages in animal models. At high doses, it can have toxic or adverse effects .
Metabolic Pathways
Dexamethasone Sodium Phosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Dexamethasone Sodium Phosphate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Dexamethasone Sodium Phosphate and its effects on activity or function are important aspects of its biochemical profile. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de dexametasona sódica normalmente implica varios pasos clave:
Material de partida: Se utiliza el epóxido de acetato de dexametasona como material de partida.
Reacción de apertura de anillo: El epóxido experimenta una reacción de apertura de anillo.
Recristalización: El producto se recristaliza para purificarlo.
Hidrólisis catalizada por base: El compuesto experimenta hidrólisis en presencia de una base.
Esterificación con cloruro de pirofosforilo: El producto hidrolizado se esterifica utilizando cloruro de pirofosforilo.
Neutralización y salificación: El producto esterificado se neutraliza y se convierte en su forma de sal sódica
Métodos de producción industrial: En entornos industriales, la preparación del fosfato de dexametasona sódica implica pasos similares pero a mayor escala. El proceso incluye:
Preparación de líquido: El agua de inyección se enfría a 30 °C, y se añaden y mezclan componentes como xilitol, glicerol y edetato disódico.
Filtración aséptica: La solución se filtra para garantizar la esterilidad.
Control de la hidrólisis: La formulación está diseñada para minimizar las reacciones de hidrólisis y evitar la formación de impurezas.
Tipos de reacciones:
Oxidación: El fosfato de dexametasona sódica puede experimentar reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.
Reducción: El compuesto se puede reducir en condiciones específicas, aunque esto es menos común.
Sustitución: Pueden ocurrir varias reacciones de sustitución, especialmente aquellas que involucran el átomo de flúor en la molécula.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales:
Productos de oxidación: Derivados oxidados de la dexametasona.
Productos de reducción: Formas reducidas del compuesto.
Productos de sustitución: Derivados de dexametasona sustituidos
Comparación Con Compuestos Similares
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but less potency.
Prednisolone: A synthetic glucocorticoid with similar uses but different pharmacokinetic properties.
Betamethasone: Another synthetic glucocorticoid with a similar structure but different clinical applications .
Uniqueness: Dexamethasone sodium phosphate is unique due to its rapid onset of action, high potency, and water solubility, making it suitable for intravenous and intramuscular administration. Its ability to produce a rapid response even when injected intramuscularly sets it apart from other glucocorticoids .
Propiedades
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-FCJDYXGNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047429 | |
| Record name | Dexamethasone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2392-39-4 | |
| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dexamethasone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




